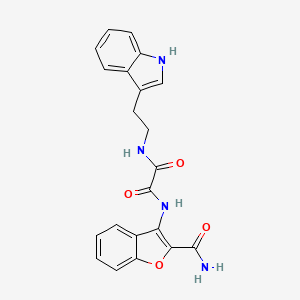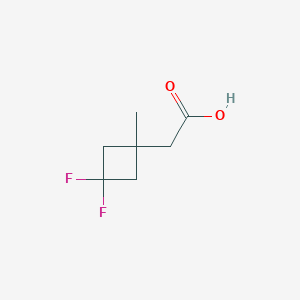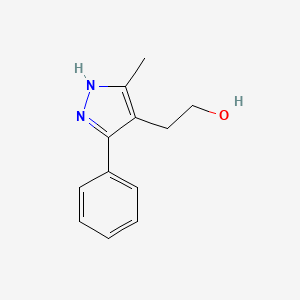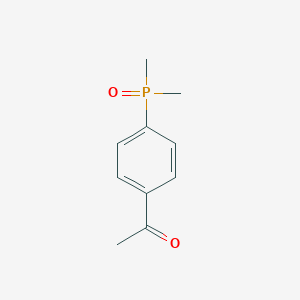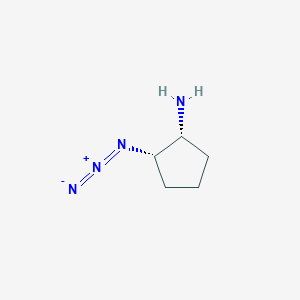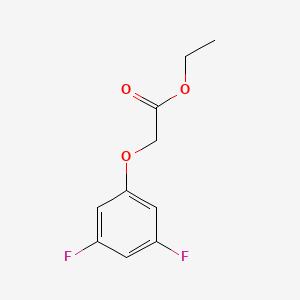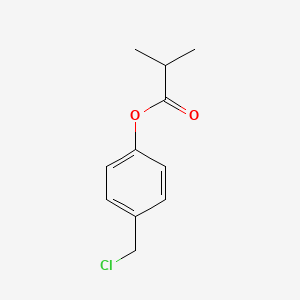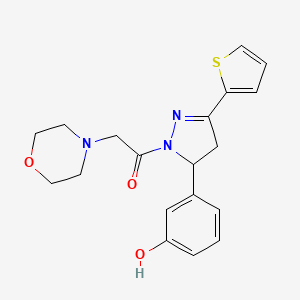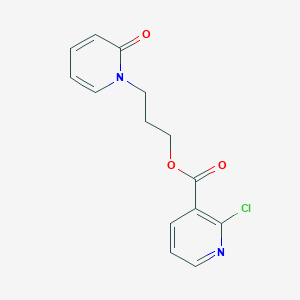
3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate” is a complex organic molecule that contains a pyridine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyridine derivatives can be synthesized through various methods . For instance, 2-chloropyridine can be produced by the direct reaction of pyridine with chlorine .Aplicaciones Científicas De Investigación
Iron Chelation Therapy
The compound’s chelating properties make it particularly useful in iron chelation therapy . This therapy is used to treat conditions like thalassemia or hemochromatosis, where iron overload can cause serious health issues. By binding to excess iron in the bloodstream, compounds like 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate can help remove the surplus iron from the body .
Contrast Agents for MRI
In the field of diagnostic imaging, specifically MRI (Magnetic Resonance Imaging) , chelators can be used to improve the quality of the images. This compound could be modified to carry a metal ion like gadolinium, which is used as a contrast agent in MRI scans. The chelator would ensure the gadolinium remains stable and non-toxic during the imaging process .
Antibacterial Agents
Research into hydroxypyridinone chelators, a class to which this compound belongs, has shown potential in the development of antibacterial agents . By chelating essential metal ions, these compounds can inhibit the growth of bacteria, offering a new avenue for antibiotic drug development .
Anticancer Agents
The chelating ability of this compound also extends to its potential use as an anticancer agent . It can interfere with the metal ion metabolism within cancer cells, disrupting their proliferation and inducing apoptosis. This approach can lead to the development of targeted cancer therapies .
Treatment of Neurodegenerative Diseases
Chelators have been studied for their role in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. By binding to metal ions that accumulate abnormally in the brain, compounds like 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate could help alleviate the progression of these diseases .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(2-oxopyridin-1-yl)propyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-13-11(5-3-7-16-13)14(19)20-10-4-9-17-8-2-1-6-12(17)18/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHOQHFKEMYVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCOC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
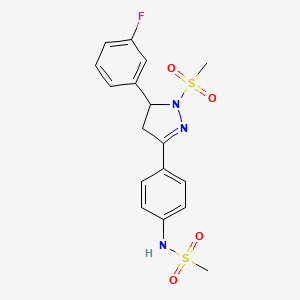
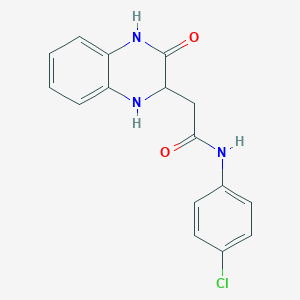
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)
